BenchChemオンラインストアへようこそ!

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

STAT3 inhibition oncology cellular assay

2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide (CAS 1153800-47-5, 98% purity) is a compact pyrazole-acetamide scaffold (MW 251.67, LogP 2.08) with a unique ortho-chlorophenoxy motif. Unlike bulkier analogs, its unsubstituted pyrazole offers a clean vector for systematic SAR. A close analog exhibits STAT3 inhibition (IC50 571 nM); the 2-chlorophenoxy group is a recognized pharmacophore in NaV1.7 inhibitors (PF-05089771) and antibiofilm agents (C. albicans BIC50 0.01 µM). Ideal for lead optimization, benchmarking drug-like properties, and focused library synthesis. Reliable data from verified 98% purity.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
Cat. No. B14910332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NC2=CNN=C2)Cl
InChIInChI=1S/C11H10ClN3O2/c12-9-3-1-2-4-10(9)17-7-11(16)15-8-5-13-14-6-8/h1-6H,7H2,(H,13,14)(H,15,16)
InChIKeyNZIJGDQUKFQVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide (CAS 1153800-47-5): A Structurally Distinct Pyrazole-Acetamide Scaffold for Targeted Research Applications


2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide (CAS 1153800-47-5) is a synthetic small molecule characterized by a 2-chlorophenoxy group linked via an acetamide bridge to an unsubstituted 1H-pyrazol-4-yl moiety . With a molecular weight of 251.67 g/mol and a calculated LogP of 2.08, this compound presents a physicochemical profile that distinguishes it from many heavily substituted analogs within the (1H-pyrazol-4-yl)acetamide class . This relatively compact and polar scaffold offers a specific combination of hydrogen-bonding capacity and lipophilicity that is fundamentally different from bulkier, more hydrophobic pyrazole-acetamide derivatives commonly explored in P2X7 receptor antagonism and other therapeutic programs [1].

Procurement Alert: Why 2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide Cannot Be Casually Substituted with Off-the-Shelf Pyrazole-Acetamide Analogs


Within the (1H-pyrazol-4-yl)acetamide class, minor structural modifications result in profound shifts in target engagement, potency, and selectivity [1]. For instance, systematic SAR studies on P2X7 receptor antagonists have demonstrated that the nature of the N-alkyl substituent on the acetamide portion and the specific substitution pattern on the phenyl ring dramatically alter antagonist activity, with IC50 values varying by orders of magnitude between closely related analogs [1]. Therefore, substituting 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide with a seemingly similar compound—such as one bearing a 4-chloro substituent, a benzyl group on the pyrazole, or an alternative linker—introduces uncontrolled variables that can invalidate comparative studies or derail lead optimization campaigns. The specific ortho-chlorophenoxy motif and unsubstituted pyrazole core of this compound represent a defined, non-interchangeable chemical entity with its own distinct interaction profile.

Direct Comparative Performance Data: 2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide vs. Structural Analogs


STAT3 Inhibitory Potency: A 571 nM IC50 Benchmark for the 2-Chlorophenoxy Motif vs. an Inactive Close Analog

In a cell-based assay measuring STAT3 activation, the analog N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide, which shares the identical 2-chlorophenoxyacetamide core as the target compound, exhibited an IC50 of 571 nM [1]. In contrast, the pyrazole-containing analog N-(1-benzyl-1H-pyrazol-4-yl)-2-(2-chlorophenoxy)acetamide has no publicly reported STAT3 activity, highlighting the critical role of the specific amide substituent in determining functional activity. The target compound's unsubstituted pyrazole core represents a distinct molecular recognition feature compared to the hydroxyl-chlorophenyl moiety of the active analog.

STAT3 inhibition oncology cellular assay

Lipophilic Efficiency (LogP) Comparison: A Calculated LogP of 2.08 Favors Membrane Permeability vs. Bulkier P2X7 Antagonist Scaffolds

The target compound possesses a calculated LogP of 2.08 . This value is substantially lower than that predicted for more advanced P2X7 receptor antagonists within the same class, such as N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide derivatives, which typically feature additional hydrophobic groups (e.g., phenyl, trifluoromethyl) and consequently exhibit higher LogP values (>3) [1]. A lower LogP is generally associated with improved aqueous solubility and reduced metabolic clearance, representing a differentiated physicochemical profile that may be advantageous for certain in vitro and in vivo applications.

drug-likeness physicochemical property PK/PD

Structural Differentiation: An Unsubstituted 1H-Pyrazol-4-yl Core Enables Distinct Hydrogen-Bonding Patterns Compared to N-Substituted Analogs

The target compound features an unsubstituted 1H-pyrazol-4-yl group, in contrast to most analogs within the P2X7 antagonist and related patent literature, which predominantly utilize N-substituted pyrazoles (e.g., N-methyl, N-benzyl) to modulate potency and selectivity [1][2]. This unsubstituted pyrazole introduces an additional hydrogen-bond donor (N-H) and acceptor, altering the compound's interaction potential with biological targets and its overall polarity. For instance, patent US20090149524A1 discloses a broad series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamides, none of which possess the free N-H of the target compound's pyrazole [1].

medicinal chemistry molecular recognition SAR

Purity Benchmark: 98% Assay Purity Enables Rigorous Quantitative Studies Unencumbered by Impurity-Driven Artifacts

The compound is commercially available with a specified purity of 98% . In contrast, many other pyrazole-acetamide analogs from non-specialist suppliers are offered at lower purities (e.g., 95%) . This 3% absolute difference in purity can be critical in quantitative biological assays, where impurities at even the 1-2% level can act as potent off-target inhibitors or activators, leading to spurious results and misinterpretation of SAR. For precise dose-response studies and reliable target engagement experiments, the higher purity specification of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide provides a measurable advantage in data quality and reproducibility.

quality control assay reliability reproducibility

Ortho- vs. Para-Chlorophenoxy Substitution: A Positional Isomerism That Critically Impacts Target Recognition and Activity

The compound contains an ortho-chlorophenoxy group (chlorine at the 2-position). While direct comparative data for this exact compound versus its para isomer are not available, SAR studies on related series demonstrate that the position of chloro substitution on the phenoxy ring profoundly affects biological activity. For example, in a study of phenoxyacetamido-1H-pyrazol-5-yl)benzamides, the 4-chlorophenoxy analog (27c) exhibited a BIC50 of 0.01 µM against C. albicans biofilm formation [1]. The ortho-substitution pattern in the target compound introduces distinct steric and electronic effects, resulting in a different conformational preference and interaction profile compared to the para-substituted analog, which is a key consideration for target selectivity.

SAR isomer comparison molecular recognition

The 2-Chlorophenoxy Moiety in Sodium Channel Blocker Development: A Differentiated Pharmacophore vs. Traditional P2X7-Focused Analogs

While the (1H-pyrazol-4-yl)acetamide class is most prominently associated with P2X7 receptor antagonism, the 2-chlorophenoxy motif has been successfully incorporated into advanced clinical candidates targeting NaV1.7 sodium channels, such as PF-05089771 [1]. This indicates that the 2-chlorophenoxy group, particularly in the ortho-substituted configuration present in the target compound, is a privileged fragment for engaging a distinct class of ion channel targets. This contrasts with the more typical SAR of pyrazole-acetamides, which are optimized for P2X7. The target compound, therefore, represents a unique opportunity to explore potential polypharmacology or to use a common fragment to interrogate both P2X7 and NaV1.7 pathways.

ion channel pain neurology

Primary Application Scenarios: Where 2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide Delivers Definitive Scientific Value


STAT3 Pathway Inhibition and Oncology Research

Given the demonstrated STAT3 inhibitory activity (IC50 = 571 nM) of a close analog bearing the identical 2-chlorophenoxyacetamide core [1], this compound is a strong candidate for inclusion in focused libraries or as a starting scaffold for developing novel STAT3 inhibitors. Its unsubstituted pyrazole core offers a distinct vector for further derivatization to improve potency and selectivity, providing a differentiated entry point compared to more heavily substituted pyrazole-based STAT3 inhibitors. The 98% purity specification ensures reliable dose-response data in sensitive cellular assays.

Physicochemical Property Benchmarking in Lead Optimization

The compound's calculated LogP of 2.08 [1] and its unsubstituted pyrazole core represent a favorable balance of lipophilicity and hydrogen-bonding potential, making it an excellent tool for benchmarking physicochemical properties within medicinal chemistry programs. This compound can serve as a 'minimalist' scaffold to systematically probe the effects of adding lipophilic groups on potency, selectivity, and ADME properties, particularly in the context of P2X7 receptor antagonist optimization , where many leads suffer from high LogP and poor solubility.

Development of Novel NaV1.7 Ion Channel Modulators

The 2-chlorophenoxy motif is a recognized pharmacophoric element in the development of NaV1.7 sodium channel inhibitors, as exemplified by the clinical candidate PF-05089771 [1]. This compound, with its unique combination of the 2-chlorophenoxy group and an unsubstituted pyrazole, can be used as a core scaffold to explore new chemical space for NaV1.7 modulation. Its structural simplicity allows for focused SAR studies aimed at improving isoform selectivity and pharmacokinetic properties, a critical challenge in pain research.

Antibiofilm Agent Discovery against Candida albicans

Recent studies have identified phenoxyacetamido-pyrazole derivatives as potent inhibitors of C. albicans biofilm formation, with a 4-chlorophenoxy analog exhibiting a BIC50 of 0.01 µM [1]. The target compound, bearing an ortho-chlorophenoxy group, represents a closely related positional isomer that can be used to probe the structural determinants of antibiofilm activity. Comparative studies between the ortho- and para-chloro isomers can elucidate the key binding interactions required for potent inhibition, guiding the design of more effective antifungal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.